An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(thiophen-3-yl)benzoic acid is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and materials science. Its structure, which marries a fluorinated benzoic acid scaffold with a thiophene heterocycle, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the design and development of novel molecules.
Chemical Identity and Physical Properties
2-Fluoro-5-(thiophen-3-yl)benzoic acid is a biaryl carboxylic acid. The presence of the fluorine atom at the ortho-position to the carboxylic acid group, and the thiophene ring at the meta-position, significantly influences its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 1261993-00-3 | [1] |
| Molecular Formula | C₁₁H₇FO₂S | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | 2-fluoro-5-(3-thienyl)benzoic acid | |
| InChI Key | CYISDRCRIVBKGS-UHFFFAOYSA-N |
A noteworthy isomer, 5-Fluoro-3-(thiophen-3-yl)benzoic acid (CAS Number: 1261925-85-2), exists and should not be confused with the title compound, as the differing substitution patterns will impart distinct chemical and biological properties.[2][3]
Synthesis of 2-Fluoro-5-(thiophen-3-yl)benzoic Acid
While specific, detailed synthetic procedures for 2-Fluoro-5-(thiophen-3-yl)benzoic acid are not extensively documented in publicly available literature, a highly plausible and commonly employed method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideally suited for coupling an aryl halide with an aryl boronic acid.
Proposed Synthetic Workflow
The logical synthetic route involves the palladium-catalyzed cross-coupling of a commercially available halogenated fluorobenzoic acid with a thiophene boronic acid derivative.
Representative Experimental Protocol
The following protocol is a representative example based on established procedures for Suzuki-Miyaura couplings of similar substrates.
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-fluorobenzoic acid (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an acid such as 1 M HCl to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Properties (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >12 ppm.
-
Aromatic Protons (Benzoic Acid Ring): Three protons on the benzoic acid ring will exhibit complex splitting patterns due to both H-H and H-F coupling. The proton ortho to the fluorine will show a doublet of doublets. The other two protons will also display splitting influenced by their position relative to the fluorine and thiophene substituents.
-
Aromatic Protons (Thiophene Ring): Three protons on the thiophene ring will appear as multiplets in the aromatic region (around 7.0-8.0 ppm).
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected around 165-175 ppm.
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Aromatic Carbons: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will appear in the typical range of 115-140 ppm, with their chemical shifts influenced by the electronic effects of the substituents. Due to the lack of symmetry, all 11 carbon atoms are expected to be unique.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4][5]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.[4]
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic): Signals appearing above 3000 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 222. Key fragmentation patterns would likely involve:
-
Loss of the hydroxyl group (-OH) to give a fragment at m/z = 205.
-
Loss of the carboxyl group (-COOH) to give a fragment at m/z = 177.[6]
-
Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to the fluorinated phenyl and thienyl moieties.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Fluoro-5-(thiophen-3-yl)benzoic acid is dictated by its constituent functional groups and their electronic interplay.
-
Acidity: The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group is expected to increase its acidity compared to benzoic acid itself, due to the inductive effect which stabilizes the carboxylate anion.[7]
-
Reactions of the Carboxylic Acid: The carboxyl group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serves as a versatile intermediate for forming amides and esters.[8]
-
Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid and fluorine groups. The thiophene ring, being electron-rich, is more susceptible to electrophilic attack, with substitution likely favoring the C2 and C5 positions of the thiophene ring.
Potential Applications in Drug Discovery and Materials Science
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]
The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability.[12] Therefore, 2-Fluoro-5-(thiophen-3-yl)benzoic acid represents a valuable building block for the synthesis of novel therapeutic agents. It can be used as a precursor for more complex molecules with potential activities in various disease areas. For example, related thiophene-containing benzoic acids have been explored as inhibitors of various enzymes and as ligands for nuclear receptors.
In materials science, biaryl compounds are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, conjugated structure of 2-Fluoro-5-(thiophen-3-yl)benzoic acid could be a useful component in the synthesis of novel organic materials with tailored electronic properties.
Safety and Handling
As with any research chemical for which comprehensive toxicological data is not available, 2-Fluoro-5-(thiophen-3-yl)benzoic acid should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Inhalation of dust, ingestion, and skin contact should be avoided. For specific handling and disposal guidelines, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-5-(thiophen-3-yl)benzoic acid is a valuable chemical entity with significant potential as a building block in both pharmaceutical and materials research. Its unique substitution pattern offers opportunities for fine-tuning molecular properties. While detailed experimental data for this specific compound is not yet widely published, its synthesis and chemical characteristics can be reliably inferred from the well-established principles of organic chemistry. Further investigation into the properties and applications of this molecule is warranted and is likely to yield novel and useful discoveries.
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